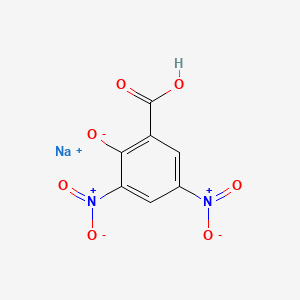
alpha-Methyldopamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Neurochemical Alterations : Alpha-Methyldopamine (alpha-MeDA), a metabolite of certain neurotoxicants, has been found to produce behavioral changes and short-term alterations in the dopaminergic, serotonergic, and noradrenergic systems in male Sprague-Dawley rats. This highlights its role in acute and potentially long-term neurochemical changes observed after administration of related compounds (Miller, Lau, & Monks, 1996).
Metabolism and Stereochemistry : The metabolism of alpha-methyldopa (α-MD) in rat brains, particularly its conversion to alpha-methyldopamine, has been extensively studied. The metabolic fate of α-MD and its stereoselective transport into the brain underscore its significance in pharmacological applications (Ames, Melmon, & Castagnoli, 1977).
Receptor Binding Effects : Alpha-Methyldopamine's influence on alpha-noradrenergic receptor binding sites in mouse brains has been observed, indicating its potential role in the modulation of neuroreceptor activity (Oide, 1984).
Comparative Biological Effects : A study on N-alkylated alpha-methyldopamine derivatives assessed their biological effects compared to semirigid dopamine congeners, revealing insights into their dopaminergic agonist activity and potential use in neurological research (Cannon et al., 1979).
Dopamine Synthesis and Release : Research on the effect of alpha-methyldopamine on dopamine synthesis and release in rat striatum has provided valuable information on its impact on neurotransmitter systems, crucial for understanding its pharmacological actions (Uretsky, Chase, & Lorenzo, 1975).
Catecholamine Concentrations and Receptors : Studies exploring the effects of methyldopa metabolites, including alpha-methyldopamine, on amine transmitters and adrenergic receptors in rat brains have elucidated its potential therapeutic roles and underlying mechanisms in conditions like hypertension (Louis et al., 1984).
Antihypertensive Metabolites : The role of alpha-methyldopamine as a metabolite of alpha-methyldopa and its relation to antihypertensive properties have been a subject of interest, contributing to the understanding of its clinical applications (Robertson et al., 1984).
Eigenschaften
CAS-Nummer |
555-64-6 |
|---|---|
Produktname |
alpha-Methyldopamine |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
4-(2-aminopropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |
InChI-Schlüssel |
KSRGADMGIRTXAF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
Andere CAS-Nummern |
3583-05-9 |
Synonyme |
3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)
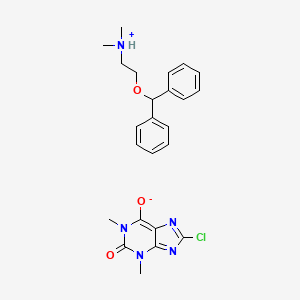

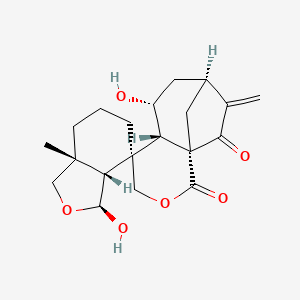
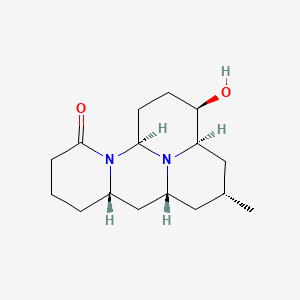
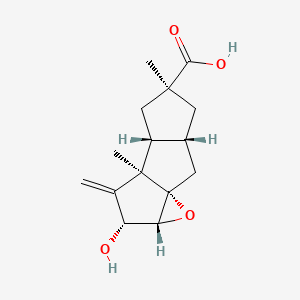


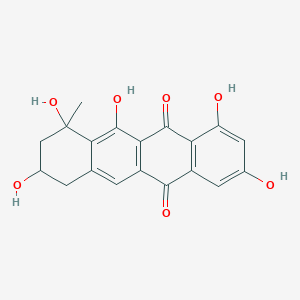
![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)

